D2343

Übersicht

Beschreibung

D2343 is a compound known for its dual action as a β2-adrenoceptor agonist and an α1-adrenoceptor inhibitor . This unique combination of properties makes it a valuable compound in various scientific research applications, particularly in the fields of pharmacology and physiology.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und beinhalten typischerweise die Verwendung von Spezialreagenzien und Katalysatoren unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von D2343 erfolgt in spezialisierten Einrichtungen, die für die Handhabung komplexer organischer Synthesen ausgestattet sind. Der Prozess umfasst großtechnische Reaktionen, Reinigungsschritte und Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D2343 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nukleophile, Elektrophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation hydroxylierte Derivate entstehen, während bei der Reduktion desoxygenierte Verbindungen gebildet werden .

Wissenschaftliche Forschungsanwendungen

D2343 is a compound with significant applications in various fields, particularly in civil engineering and materials science. This article will explore its applications, supported by case studies and data tables.

Fiber-Reinforced Polymer Composites

This compound is extensively used in the formulation of fiber-reinforced polymer composites. These composites are known for their high strength-to-weight ratio and resistance to corrosion, making them ideal for reinforcing concrete structures. The mechanical properties of this compound, such as tensile strength and modulus, are critical for ensuring the durability and reliability of these composites.

Mechanical Properties:

- Ultimate Tensile Strength: 3620 MPa

- Tensile Modulus: 125 GPa

- Elongation to Break: 2.5%

- Density: 1.44 g/cm³

These properties indicate that this compound can significantly enhance the performance of FRP composites used in structural applications, particularly in environments prone to corrosion and mechanical stress .

Structural Rehabilitation

In civil engineering, this compound is applied in the rehabilitation of existing structures. Its incorporation into repair materials allows for improved bonding and load distribution, which is essential for extending the service life of aging infrastructure. Case studies have shown that structures treated with this compound-enhanced materials exhibit improved resistance to environmental degradation and mechanical failure.

Case Study: Rehabilitation of Concrete Beams

- Location: University of Surrey

- Method: Externally bonded FRP composites using this compound

- Results: Increased load-bearing capacity and reduced cracking under stress.

This application demonstrates the potential of this compound to not only restore but also enhance the structural integrity of existing concrete elements .

Environmental Remediation

This compound has also been investigated for its potential in environmental remediation efforts, particularly in soil treatment applications. Its ability to bind contaminants can be leveraged to improve soil quality and mitigate pollution.

Case Study: Biochar Production

- Research Focus: Use of biochar made from agricultural waste

- Findings: Biochar produced using this compound showed enhanced adsorption capabilities for pollutants like phosphorus, indicating its utility in environmental cleanup .

This application highlights the versatility of this compound beyond traditional construction uses, suggesting a role in sustainable practices within agriculture and environmental management.

Data Tables

| Property | Value |

|---|---|

| Ultimate Tensile Strength | 3620 MPa |

| Tensile Modulus | 125 GPa |

| Elongation to Break | 2.5% |

| Density | 1.44 g/cm³ |

| Application Area | Description |

|---|---|

| Fiber-Reinforced Polymers | Used to enhance mechanical properties in construction |

| Structural Rehabilitation | Improves durability and load capacity of concrete |

| Environmental Remediation | Adsorbs pollutants from soil |

Wirkmechanismus

D2343 exerts its effects by binding to β2-adrenoceptors and α1-adrenoceptors. As a β2-adrenoceptor agonist, it stimulates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in smooth muscle relaxation and bronchodilation. As an α1-adrenoceptor inhibitor, it blocks the receptor, preventing the activation of phospholipase C and the subsequent increase in intracellular calcium levels, leading to vasodilation and reduced muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Terbutaline: A β2-adrenoceptor agonist with similar bronchodilatory effects but lacking α1-adrenoceptor inhibitory activity.

Salbutamol: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Prazosin: An α1-adrenoceptor inhibitor used primarily for its antihypertensive effects.

Uniqueness of D2343: this compound is unique in its dual action as both a β2-adrenoceptor agonist and an α1-adrenoceptor inhibitor. This combination of properties allows it to provide both bronchodilatory and vasodilatory effects, making it a versatile compound for research and potential therapeutic applications .

Biologische Aktivität

D2343, a compound classified under the 2-phenethylamines, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its primary and secondary targets, relevant case studies, and detailed research findings.

Overview of this compound

This compound is primarily recognized for its interaction with adrenergic receptors. Specifically, it acts as an agonist for the α1-adrenergic receptor , with secondary interactions noted with the β2-adrenergic receptor . Understanding these interactions is crucial for elucidating the compound's therapeutic potential in cardiovascular and other related disorders.

The mechanism of action of this compound involves its binding affinity to adrenergic receptors, which are pivotal in regulating various physiological responses such as vascular tone and heart rate. The activation of these receptors can lead to vasoconstriction and increased cardiac output, making this compound a candidate for treating conditions like hypotension and heart failure.

Biological Activity Data

The following table summarizes the primary and secondary targets associated with this compound:

| Molecule | Name | Primary Targets | Secondary Targets | References |

|---|---|---|---|---|

| 13 | This compound | α1-adrenergic receptor | β2-adrenergic receptor |

Cardiovascular Effects

A study highlighted the cardiovascular effects of this compound, demonstrating that administration led to significant increases in blood pressure in animal models. This response was attributed to its agonistic activity on α1-adrenergic receptors, which are known to mediate vasoconstriction.

Neuropharmacological Studies

Research has also explored the neuropharmacological implications of this compound. It was found to influence neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurological disorders where adrenergic modulation is beneficial.

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, it is useful to compare it with other similar compounds. Below is a comparative table that includes notable compounds alongside their primary targets:

| Molecule | Name | Primary Targets | Secondary Targets |

|---|---|---|---|

| This compound | - | α1-adrenergic receptor | β2-adrenergic receptor |

| Dobutamine | - | β1-adrenergic receptor | β2-adrenergic receptor |

| Phenylephrine | - | α1-adrenergic receptor | - |

Eigenschaften

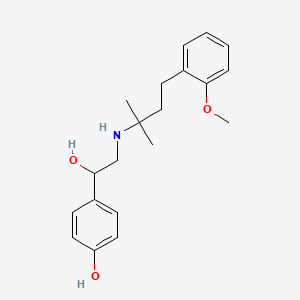

IUPAC Name |

4-[1-hydroxy-2-[[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-20(2,13-12-16-6-4-5-7-19(16)24-3)21-14-18(23)15-8-10-17(22)11-9-15/h4-11,18,21-23H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNHGKXYJUREIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1OC)NCC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993549 | |

| Record name | 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72734-63-5 | |

| Record name | D 2343 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072734635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.